

Sulfadimethoxine-d4 CAS number and molecular weight

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In-Depth Technical Guide: Sulfadimethoxine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Sulfadimethoxine-d4**, a deuterated analog of the sulfonamide antibiotic Sulfadimethoxine. This document outlines its chemical properties, mechanism of action, and analytical methodologies, serving as a vital resource for professionals in drug development and research.

Core Chemical and Physical Data

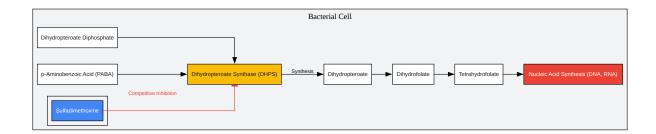
Sulfadimethoxine-d4 is primarily utilized as an internal standard in pharmacokinetic and residue analysis studies of Sulfadimethoxine.[1][2] Its isotopic labeling allows for precise quantification in complex biological matrices.



Property	Value	Reference
CAS Number	1020719-80-5	[3]
Molecular Formula	C12H10D4N4O4S	[3]
Molecular Weight	314.35 g/mol	[3]
Synonyms	Sulphadimethoxine-d4, 4- Amino-N-(2,6-dimethoxy-4- pyrimidinyl)benzene-2,3,5,6- d4-sulfonamide	

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfadimethoxine, the parent compound of **Sulfadimethoxine-d4**, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[3] [4][5][6] This enzyme is critical for the synthesis of folic acid in bacteria and some protozoa. By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, Sulfadimethoxine blocks the production of dihydropteroate, a precursor to folic acid.[4][5] The disruption of the folic acid pathway inhibits the synthesis of nucleic acids (DNA and RNA), which are essential for bacterial cell division and proliferation.[3][4]





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Caption: Mechanism of action of Sulfadimethoxine.

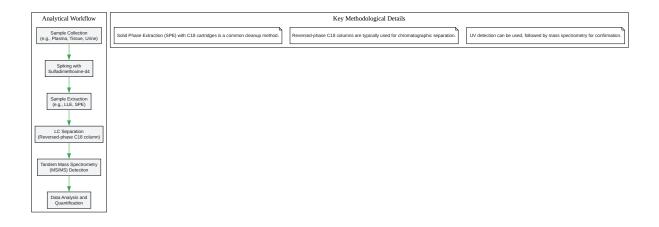
Experimental Protocols: Analytical Methodologies

Sulfadimethoxine-d4 is instrumental as an internal standard for the quantification of Sulfadimethoxine and its metabolites in biological samples. A prevalent analytical technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Workflow for LC-MS/MS Analysis of Sulfadimethoxine

The following diagram illustrates a general workflow for the analysis of Sulfadimethoxine in animal tissues using **Sulfadimethoxine-d4** as an internal standard.





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Caption: General workflow for LC-MS/MS analysis.

Sample Preparation and Extraction

A validated method for the determination of Sulfadimethoxine and its primary metabolite, 4N-acetylsulfadimethoxine, in bovine tissues and fluids involves the following steps:

• Homogenization: Tissue samples (e.g., kidney, liver) are homogenized.



- Internal Standard Spiking: A known concentration of Sulfadimethoxine-d4 is added to the homogenate, plasma, or oral fluid. Urine samples may be diluted directly.[1]
- Solid Phase Extraction (SPE): C18 SPE cartridges are often employed for the cleanup of extracts from plasma, oral fluid, kidney, and liver.[1] This step helps in removing matrix interferences.
- Elution: The analytes are eluted from the SPE cartridge.
- Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Chromatographic Separation: A reversed-phase C18 column is commonly used to separate Sulfadimethoxine, its metabolites, and the internal standard.[7]
- Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of the analytes. The use of an internal standard like **Sulfadimethoxine-d4** corrects for matrix effects and variations in instrument response, leading to high accuracy and precision.[1]

This technical guide provides a foundational understanding of **Sulfadimethoxine-d4**, its role in analytical research, and the underlying mechanism of its parent compound. The provided methodologies and data are intended to support researchers and scientists in their drug development and analysis endeavors.

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